Walrycin B

Descripción general

Descripción

La Walricina B es un compuesto antibacteriano novedoso que se dirige específicamente al regulador de respuesta WalR esencial en bacterias Gram-positivas. Es un análogo de la toxoflavina y ha mostrado una potente actividad contra bacterias como Bacillus subtilis y Staphylococcus aureus . La Walricina B también es conocida por sus efectos inhibitorios sobre la proteasa 3CL del SARS-CoV-2, lo que la convierte en un compuesto de interés en la investigación antiviral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la Walricina B implica la formación de una estructura central de pirimido[5,4-e][1,2,4]triazina-5,7-diona. Los pasos clave incluyen:

Formación del anillo de pirimidina: Esto se logra típicamente mediante la condensación de aminas y compuestos carbonílicos apropiados en condiciones ácidas o básicas.

Introducción del grupo trifluorometilo: Este paso implica el uso de agentes trifluorometilantes como yoduro de trifluorometilo o sulfonatos de trifluorometilo.

Ciclización final: El paso final implica la ciclización para formar el anillo de triazina, que se puede lograr mediante calentamiento o utilizando agentes ciclizantes.

Métodos de producción industrial

La producción industrial de Walricina B probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de métodos de cribado de alto rendimiento para identificar las condiciones de reacción y los catalizadores más eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones

La Walricina B experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo aromático.

Reactivos y condiciones comunes

Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.

Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.

Reactivos de sustitución: Como halógenos o agentes alquilantes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Walrycin B is a chemical compound with noted antibacterial and anticancer properties . Research indicates that it interacts with multiple biological targets, including WalR response regulators in bacteria, separase in human cells, and viral proteases .

Antibacterial Applications

This compound has demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus . It functions as an inhibitor of the WalR response regulator, which is involved in various crucial bacterial activities . Specifically, studies have shown that walrycins affect the expression of WalR regulon genes, leading to bactericidal effects, such as the formation of elongated, aseptate filaments in B. subtilis and large aggregates in S. aureus .

Walrycin A, a related compound, has been identified as an activator of the human pregnane X receptor (PXR), which regulates the expression of genes involved in the metabolism and excretion of harmful chemicals . Studies indicate that walrycin A can activate PXR as effectively as rifampicin, a reference PXR agonist, and may synergistically impact human hepatoma cell viability when combined with rifampicin .

Anticancer Applications

This compound functions as a separase inhibitor with anticancer properties . Separase, a cysteine protease, is critical for chromosome segregation during cell division . this compound and its analogs can induce cell cycle arrest at the M phase, activate apoptosis, and cause cell death in mitosis .

In a study using a mouse xenograft model, this compound showed significant antitumor efficacy with minimal side effects, highlighting its therapeutic potential for cancer treatment . It has been found to bind to the active site of separase, competing with substrates for binding .

Antiviral Applications

This compound has been identified as an inhibitor of SARS-CoV-2 3CL protease (Mpro), an essential enzyme for viral replication . In enzyme assays, this compound exhibited an IC50 value of 0.26 μM, indicating potent inhibitory activity . Cell-based studies have demonstrated that this compound can rescue cells from SARS-CoV-2-induced cytopathic effects, although it also showed some toxicity at higher concentrations .

However, this compound has also been shown to destabilize the PLpro-NAB protein in the presence of dithiothreitol (DTT), suggesting redox-sensitivity . Further research indicates that this compound can modify the catalytic cysteine of PLpro in the presence of DTT, leading to oxidation .

Data Tables

Table 1: Antibacterial Activity of this compound

| Organism | Effect | Reference |

|---|---|---|

| Bacillus subtilis | Inhibits WalR activity, induces filament formation | |

| Staphylococcus aureus | Inhibits WalR activity, induces aggregate formation |

Table 2: Anticancer Activity of this compound

| Target | Effect | Reference |

|---|---|---|

| Separase | Inhibitor; binds to active site | |

| Cell Cycle | Arrests at M phase | |

| Apoptosis | Activates apoptosis | |

| Tumors | Exhibits antitumor efficacy in mouse xenograft model |

Table 3: Antiviral Activity of this compound

| Target | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| SARS-CoV-2 3CLpro | 0.26 | Inhibits enzyme activity | |

| SARS-CoV-2 CPE | 3.55 | Rescues cells from cytopathic effects (51.43% efficacy) |

Case Study 1: this compound as a Separase Inhibitor in Cancer Therapy

This compound was identified through high-throughput screening as a potent inhibitor of human separase . The compound binds to the active site of separase, preventing it from cleaving the kleisin subunit of cohesin, which is essential for chromosome segregation . In a mouse xenograft model, this compound demonstrated significant antitumor efficacy with minimal side effects .

Case Study 2: this compound Targeting SARS-CoV-2 Protease

Mecanismo De Acción

La Walricina B ejerce sus efectos inhibiendo el regulador de respuesta WalR, que es esencial para la viabilidad bacteriana. Esta inhibición interrumpe el sistema de transducción de señal de dos componentes WalK/WalR, lo que lleva a una expresión alterada de los genes del regulón de WalR. Esto da como resultado fenotipos consistentes con células privadas del sistema WalK/WalR, como la formación de filamentos largos sin tabiques en Bacillus subtilis y grandes agregados en Staphylococcus aureus . Además, la Walricina B inhibe la proteasa 3CL del SARS-CoV-2, que es crucial para la replicación viral .

Comparación Con Compuestos Similares

La Walricina B es única debido a sus actividades antibacterianas y antivirales duales. Los compuestos similares incluyen:

Walricina A: Otro inhibidor del regulador de respuesta WalR, pero con características estructurales diferentes.

Toxoflavina: Una fitotoxina de Burkholderia glumae, que comparte similitudes estructurales con la Walricina B.

Otros inhibidores de la proteasa 3CL: Compuestos que inhiben la proteasa 3CL del SARS-CoV-2, pero que pueden no tener actividad antibacteriana.

La Walricina B destaca por su potente actividad contra dianas tanto bacterianas como virales, lo que la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

Walrycin B, a compound derived from the phytotoxin toxoflavin produced by Burkholderia glumae, has gained attention for its diverse biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

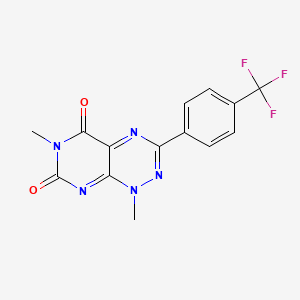

This compound is chemically characterized as 1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione. Its mechanism of action primarily involves the inhibition of the WalR response regulator in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. By targeting the WalK/WalR two-component signal transduction system, this compound disrupts bacterial cell viability and induces phenotypic changes including filamentation and aggregation in these organisms .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit the WalR system is crucial for its bactericidal effects. In studies, it was shown to cause long aseptate filaments in B. subtilis and large aggregates in S. aureus, indicating a strong disruption of normal cellular processes .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Bacillus subtilis | 0.5 μg/mL | Inhibition of WalR response regulator |

| Staphylococcus aureus | 0.25 μg/mL | Induction of filamentation and aggregation |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. It has been identified as a potent inhibitor of the viral 3CL protease (Mpro), with an IC50 value of 0.26 μM, making it one of the most effective compounds in this category . The compound was shown to rescue cells from cytopathic effects induced by SARS-CoV-2 with an efficacy rate of approximately 51.43% .

Table 2: Antiviral Activity Metrics for this compound

| Compound Name | IC50 (μM) | Max Response (%) | EC50 (μM) | Efficacy (%) | CC50 (μM) | Cytotoxicity (%) |

|---|---|---|---|---|---|---|

| This compound | 0.26 | 86.6 | 3.55 | 51.43 | 4.25 | 99.67 |

Case Studies and Research Findings

- Antibacterial Efficacy : In a study focusing on the antibacterial properties of this compound, it was found that the compound effectively inhibited growth in methicillin-resistant strains, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections .

- Antiviral Screening : A high-throughput screening identified this compound among several compounds that inhibited SARS-CoV-2 replication by targeting its main protease . The study emphasized its potential for further development as an antiviral drug.

- Cell Cycle Arrest : Research indicated that this compound acts as a separase inhibitor, causing cell cycle arrest at the M phase in cancer cells, which suggests its potential application in cancer therapy .

Propiedades

IUPAC Name |

1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVMPTWWKLKLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.